

# Milvexian Oral Bioavailability: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Milvexian |           |
| Cat. No.:            | B3324122  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of **milvexian**, an investigational, orally bioavailable, small-molecule inhibitor of Factor XIa (FXIa). The information presented is collated from preclinical and clinical studies to support further research and development.

#### **Introduction to Milvexian**

**Milvexian** is a novel anticoagulant designed to inhibit Factor XIa, a key component of the intrinsic pathway of the blood coagulation cascade.[1] By targeting FXIa, **milvexian** aims to prevent pathological thrombosis with a potentially lower risk of bleeding compared to existing anticoagulants that target Factor Xa or thrombin.[2][3] Its development represents a significant effort to create a safer antithrombotic therapy.[4][5] The efficacy and safety of **milvexian** are currently being evaluated in a comprehensive Phase III clinical trial program called LIBREXIA, which includes studies on patients with atrial fibrillation, acute coronary syndrome, and those who have had an ischemic stroke.[6][7][8]

#### **Core Pharmacokinetic Profile**

**Milvexian** generally exhibits a favorable pharmacokinetic profile characterized by rapid absorption and a half-life that supports once or twice-daily dosing regimens.[9][10]

#### Data on Oral Bioavailability and Pharmacokinetics



The following tables summarize key quantitative data from various studies on **milvexian**'s oral bioavailability and pharmacokinetics.

Table 1: Absolute Oral Bioavailability of Milvexian Formulations in Healthy Adults

| Formulation                        | Dose   | Condition | Absolute<br>Bioavailability<br>(F) | Citation |
|------------------------------------|--------|-----------|------------------------------------|----------|
| Oral Solution                      | 200 mg | Fasted    | ~100%                              | [11]     |
| Spray-Dried<br>Dispersion<br>(SDD) | 25 mg  | Fasted    | 58.2%                              | [11]     |
| Spray-Dried<br>Dispersion<br>(SDD) | 25 mg  | Fed       | 44.3%                              | [11]     |
| Spray-Dried<br>Dispersion<br>(SDD) | 200 mg | Fasted    | 54.2%                              | [11]     |
| Spray-Dried<br>Dispersion<br>(SDD) | 200 mg | Fed       | 75.6%                              | [11]     |

Table 2: Single Ascending Dose (SAD) Pharmacokinetic Parameters in Healthy Adults (Fasted)



| Dose   | Cmax (ng/mL) | Tmax (h) | Terminal Half-<br>life (t1/2) (h) | Citation |
|--------|--------------|----------|-----------------------------------|----------|
| 4 mg   | -            | 3        | 8.3 - 13.8                        | [10]     |
| 20 mg  | -            | 3        | 8.3 - 13.8                        | [10]     |
| 60 mg  | -            | 3        | 8.3 - 13.8                        | [10]     |
| 200 mg | -            | 3        | 8.3 - 13.8                        | [10]     |
| 300 mg | -            | 3        | 8.3 - 13.8                        | [10]     |
| 500 mg | 1853         | 3        | 8 - 14                            | [9][12]  |

Table 3: Effect of Food on Milvexian Pharmacokinetics

| Dose   | Condition     | Effect on<br>Bioavailability | Citation |
|--------|---------------|------------------------------|----------|
| 200 mg | High-fat meal | 1.4-fold increase            | [12][13] |
| 500 mg | High-fat meal | 2.0-fold increase            | [12][13] |

Table 4: Pharmacokinetic Parameters in Specific Healthy Adult Populations



| Population                        | Dose                     | Tmax (h)  | Half-life (t1/2)<br>(h) | Citation |
|-----------------------------------|--------------------------|-----------|-------------------------|----------|
| Japanese                          | 50 mg & 200 mg           | 2.5 - 3.0 | 8.9 - 11.9              | [14]     |
| Japanese                          | 500 mg (fed)             | 7.0 - 8.0 | 8.9 - 11.9              | [14]     |
| Chinese                           | 25 mg, 100 mg,<br>200 mg | 3.0 - 4.0 | 9.0 - 10.0              | [15]     |
| Mild Hepatic<br>Impairment        | 60 mg                    | 2.0 - 4.0 | 11.9 - 15.0             | [9]      |
| Moderate<br>Hepatic<br>Impairment | 60 mg                    | 2.0 - 4.0 | 11.9 - 15.0             | [9]      |

Table 5: Preclinical Oral Bioavailability

| Species           | Bioavailability | Citation |
|-------------------|-----------------|----------|
| Rat               | 18%             | [16]     |
| Cynomolgus Monkey | 32%             | [16]     |

# Experimental Protocols First-in-Human Single and Multiple Ascending Dose Study

- Study Design: This was a two-part, double-blind, placebo-controlled study in healthy adult volunteers.[10]
- Part 1 (SAD): Six panels of eight participants were randomized (3:1) to receive a single oral dose of milvexian (4, 20, 60, 200, 300, or 500 mg) or a placebo in a fasted state. The 200 mg and 500 mg dose groups were also evaluated under fed conditions (high-fat meal) to assess the food effect.[10]



- Part 2 (MAD): Seven panels of eight participants were randomized (3:1) to receive multiple doses of **milvexian** or a placebo for 14 days. Dosing regimens included once-daily and twice-daily administrations.[10]
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dosing to determine the plasma concentrations of milvexian.
- Analytical Method: Plasma concentrations of milvexian were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[10]

## Absolute Bioavailability Study with Intravenous Microtracer

- Study Design: An open-label, two-period crossover study in healthy adult participants to assess the absolute oral bioavailability of the milvexian spray-dried dispersion (SDD) formulation.[11]
- Methodology: Participants received a single oral dose of milvexian (25 mg or 200 mg of the SDD formulation) and a simultaneous intravenous (IV) microdose (100 μg) of [<sup>13</sup>C]-labeled milvexian. The study was conducted under both fasted and fed conditions.[11]
- Pharmacokinetic Sampling: Plasma samples were collected over time to measure the concentrations of both the unlabeled oral and the labeled IV **milvexian**.
- Analytical Method: LC-MS/MS was used to differentiate and quantify the concentrations of the oral and IV forms of milvexian.
- Bioavailability Calculation: The absolute bioavailability (F) was calculated as the ratio of the dose-normalized area under the curve (AUC) from oral administration to the AUC from IV administration.[11]

#### Visualizations

#### **Signaling Pathway: The Coagulation Cascade**





Click to download full resolution via product page

Caption: Milvexian's mechanism of action within the coagulation cascade.

### **Experimental Workflow: Oral Bioavailability Study**





Click to download full resolution via product page

Caption: A typical experimental workflow for a clinical oral bioavailability study.



#### Logical Relationship: Dose, Food, and Bioavailability



Click to download full resolution via product page

Caption: The relationship between **milvexian** dose, food intake, and oral bioavailability.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is Milvexian used for? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Milvexian: An Oral, Bioavailable Factor XIa Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Milvexian vs apixaban for stroke prevention in atrial fibrillation: The LIBREXIA atrial fibrillation trial rationale and design PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. Janssen collaboration launches pivotal phase III Librexia Clinical Trial Program evaluating milvexian, an investigational oral factor XIa inhibitor | medthority.com [medthority.com]
- 8. Milvexian Granted U.S. FDA Fast Track Designation for All Three Indications Under Evaluation in Phase 3 Librexia Program: Ischemic Stroke, Acute Coronary Syndrome and Atrial Fibrillation [jnj.com]
- 9. tandfonline.com [tandfonline.com]
- 10. First-in-human study of milvexian, an oral, direct, small molecule factor XIa inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absolute oral bioavailability of milvexian spray-dried dispersion formulation under fasted and fed conditions in healthy adult participants: An intravenous microtracer approach PMC [pmc.ncbi.nlm.nih.gov]
- 12. Milvexian: An Oral, Bioavailable Factor XIa Inhibitor | springermedizin.de [springermedizin.de]
- 13. Milvexian: An Oral, Bioavailable Factor XIa Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety, pharmacokinetics, and pharmacodynamics of milvexian in healthy Japanese participants PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Milvexian in Healthy Chinese Adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Milvexian Oral Bioavailability: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324122#milvexian-oral-bioavailability-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com